3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Kinase inhibition ROCK2 Pyrimidoindole

This trisubstituted pyrimido[5,4-b]indol-4-one is a fully synthetic, unexplored scaffold. No quantitative biological, physicochemical, or selectivity data exist for this exact CAS. Published SAR within the class shows that even minor substituent changes can invert activity profiles or abolish target engagement. Procure the exact compound as a negative control in RT inhibition screens (4-oxo group predicts inactivity) or submit it to broad kinase selectivity panels to determine if the 4-fluorophenyl/methylthio combination enhances potency relative to known congeners. Custom synthesis available.

Molecular Formula C17H12FN3OS
Molecular Weight 325.36
CAS No. 536711-65-6
Cat. No. B2683913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS536711-65-6
Molecular FormulaC17H12FN3OS
Molecular Weight325.36
Structural Identifiers
SMILESCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42
InChIInChI=1S/C17H12FN3OS/c1-23-17-20-14-12-4-2-3-5-13(12)19-15(14)16(22)21(17)11-8-6-10(18)7-9-11/h2-9,19H,1H3
InChIKeyKFEJQUWLSAUSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536711-65-6) – Core Structural Identity and Procurement Baseline


3-(4-Fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a fully synthetic, trisubstituted pyrimido[5,4-b]indol-4-one. The scaffold combines a 4-fluorophenyl group at N3, a methylthio group at C2, and a carbonyl at C4 . This specific substitution pattern places it within a well-explored heterocyclic class that has been studied for kinase inhibition, anti-inflammatory activity, and immunomodulation [1]. However, a systematic search of primary literature and patents through April 2026 did not identify any publication or patent that reports quantitative biological, physicochemical, or selectivity data for this exact CAS number.

Why Substituting 3-(4-Fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one with a Generic Pyrimidoindole Is Not Advisable Without Verification


The pyrimido[5,4-b]indol-4-one pharmacophore is exquisitely sensitive to the nature and position of substituents. Published structure-activity relationship (SAR) studies within this class show that small changes—such as replacing a methylthio with an isopropylthio group or moving a methoxy substituent from position 7 to position 8—can invert activity profiles or abolish target engagement entirely [1]. Because the 4-fluorophenyl/methylthio combination has not been quantitatively characterised, any assumption that an off-the-shelf pyrimidoindole will replicate its behaviour is speculative. Procurement for a defined assay requires the exact compound until its specific properties are experimentally determined.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one Versus Comparators


Kinase Inhibition Landscape: Class-Level Inference from Rho-Associated Protein Kinase 2 (ROCK2) Screening

No direct enzymatic data exist for the target compound. A structurally related congener, 3-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-one, was identified as a ROCK2 inhibitor in a high-throughput screen, with an IC50 of 28 µM [1]. The 4-fluorophenyl/methylthio substitution pattern has not been evaluated in this assay. Consequently, any claim of kinase activity for the target compound must be regarded as unvalidated until remeasured head-to-head.

Kinase inhibition ROCK2 Pyrimidoindole

Anti-HIV-1 Activity: SAR-Defined Structural Requirements Exclude the Target Phenotype

Merino et al. tested a series of pyrimido[5,4-b]indoles against wild-type and mutant HIV-1 RT. The SAR revealed that a 4-oxo group is detrimental to activity, and that simultaneous substitution at positions 2 and 4—especially with alkylamine chains—is required for potency [1]. The target compound carries a 4-oxo group and a methylthio group, neither of which aligns with the active pharmacophore. No anti-HIV-1 data are reported for this substitution pattern.

HIV-1 reverse transcriptase NNRTI pyrimido[5,4-b]indole

Anti-Inflammatory Activity: Phenyl-Substituted Pyrimidoindolones Show Divergent Efficacy

A series of 4H-pyrimido[5,4-b]indol-4-one phenyl derivatives were evaluated in carrageenan-induced paw edema and writhing tests. Two derivatives, 6A and 9B, displayed notable anti-inflammatory and analgesic effects, though quantitative ED50 values were not reported . The target compound, bearing a 4-fluorophenyl group at N3 and a methylthio group at C2, lies outside the substitution space of the tested compounds. No anti-inflammatory data exist for this specific combination.

Anti-inflammatory Analgesic COX inhibition

Recommended Application Scenarios for 3-(4-Fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one Based on Current Evidence


Chemical Probe Development for De Novo Kinase Profiling

Given the ROCK2 activity observed in a related pyrimidoindole (IC50 = 28 µM) [1], the target compound could be submitted to a broad kinase selectivity panel to determine if the 4-fluorophenyl/methylthio combination enhances potency or alters selectivity relative to the furanylmethyl/methoxy congener. This would directly address the current evidence gap.

Negative Control for HIV-1 Reverse Transcriptase Assays

The SAR from Merino et al. [2] predicts inactivity for 4-oxo-substituted pyrimido[5,4-b]indoles. Procurement as a negative control in RT inhibition screens is a rational, evidence-based use that leverages the known detrimental effect of the 4-oxo group.

Scaffold-Hopping Starting Point for Anti-Inflammatory Lead Optimization

The phenyl-substituted pyrimidoindolone class has demonstrated in vivo anti-inflammatory effects . The target compound, with its 4-fluorophenyl and methylthio groups, represents a synthetically accessible, unexplored vector within this class for medicinal chemistry campaigns seeking novel COX/LOX modulators.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.